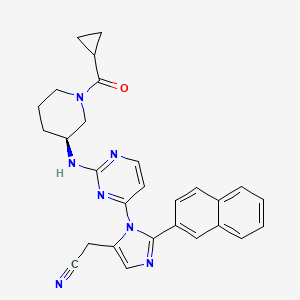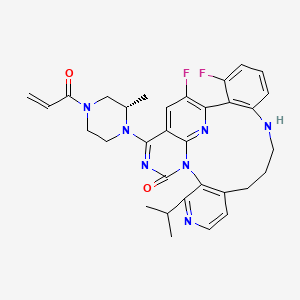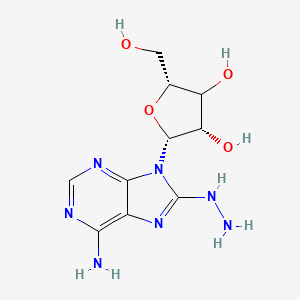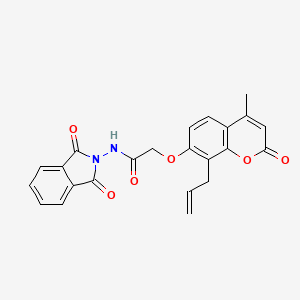
Antimycobacterial agent-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimycobacterial agent-6 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial growth and replication, offering a potential solution to the growing problem of drug-resistant tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-6 involves a multi-step process. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing spiroquinoxaline-1,2,4-oxadiazoles . This approach avoids standard heating and column chromatography, resulting in high yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The use of ultrasound irradiation in industrial settings helps to enhance reaction efficiency and reduce production costs. The compounds are then purified and characterized using standard techniques such as chromatography and spectroscopy.
化学反应分析
Types of Reactions: Antimycobacterial agent-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced forms of the original compound.
科学研究应用
Antimycobacterial agent-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cycloaddition reactions and other chemical transformations.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antimycobacterial drugs and formulations.
作用机制
The mechanism of action of antimycobacterial agent-6 involves the inhibition of key enzymes and pathways essential for mycobacterial survival. This compound targets the mycobacterial cell wall synthesis, disrupting the formation of essential components like arabinogalactan and peptidoglycan . By inhibiting these pathways, this compound effectively kills or inhibits the growth of mycobacteria.
相似化合物的比较
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyl transferase, affecting cell wall synthesis.
Uniqueness: Antimycobacterial agent-6 is unique in its dual action of inhibiting both cell wall synthesis and other essential pathways, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis. Its ability to act synergistically with other antituberculosis drugs further enhances its therapeutic potential .
属性
分子式 |
C20H15F6N3O4 |
|---|---|
分子量 |
475.3 g/mol |
IUPAC 名称 |
8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31) |
InChI 键 |
JOWRMUWMWOOWSI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)






![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)




![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)

